molecular formula C11H14FN3S B1387704 N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105195-42-3

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1387704
M. Wt: 239.31 g/mol
InChI Key: NJHWLHVKPRMIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compound I found is "N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine"1. It’s a solid substance with a purity of 95%1. Please note that this is not the exact compound you asked for, but it has a similar structure.



Chemical Reactions Analysis

The chemical reactions involving “N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” are not available due to the lack of studies on this specific compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” are not available due to the lack of studies on this compound. However, a similar compound, “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine”, is a solid substance1.


Safety And Hazards

The safety and hazards associated with “N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” are not known due to the lack of studies on this compound.


Future Directions

The future directions for the study of “N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine” are not clear due to the lack of current research on this compound. However, given the interest in fluorinated benzothiazoles in medicinal chemistry, it’s possible that this compound could be of interest in future studies.


Please note that the information provided is based on the closest matches found in the database and may not accurately represent the properties of “N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine”. For accurate information, specific studies on this compound would be required.


properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c1-15(2)7-6-13-11-14-10-8(12)4-3-5-9(10)16-11/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWLHVKPRMIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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